Ibrutinib D5 is a deuterated analog of ibrutinib, a potent and selective inhibitor of Bruton's tyrosine kinase, primarily used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. The compound is classified under the category of small molecule inhibitors and is recognized for its role in disrupting B-cell receptor signaling pathways, which are crucial for the survival and proliferation of malignant B cells. The CAS number for Ibrutinib D5 is 1553977-17-5, and its molecular formula is C25H24N6O2, with a molecular weight of 440.51 g/mol .
The synthesis of Ibrutinib D5 involves a multi-step reaction process that includes several key reagents and conditions:
This method emphasizes mild reaction conditions, high yields, and minimal side reactions, making it suitable for industrial production .
The molecular structure of Ibrutinib D5 reveals a complex arrangement that includes a pyrimidine ring and an imidazole moiety. The compound's structure can be represented as follows:
Ibrutinib D5 undergoes various chemical reactions that are critical to its synthesis and application:
Ibrutinib D5 functions primarily by inhibiting Bruton's tyrosine kinase, which is pivotal in B-cell receptor signaling. The mechanism can be summarized as follows:
The efficacy of Ibrutinib D5 has been demonstrated in various preclinical models, showing significant synergy with other chemotherapeutic agents .
Differential Scanning Calorimetry (DSC) analysis shows distinct thermal properties that can be utilized to assess purity and stability .
Ibrutinib D5 has significant scientific applications:
Deuterium-labeled Ibrutinib (Ibrutinib D5) incorporates five deuterium atoms (²H) at the acryloyl moiety, specifically replacing all hydrogen atoms in the vinyl group (–CH=CH₂ → –CD=CD₂). This strategic labeling preserves the compound’s irreversible binding mechanism to cysteine-481 in Bruton Tyrosine Kinase while enabling precise pharmacokinetic and metabolic studies. Two primary synthetic approaches dominate:
Table 1: Key Precursors for Ibrutinib D5 Synthesis
| Precursor Type | Deuteration Site | Purity Challenges | Mitigation Strategies |
|---|---|---|---|
| Acryloyl Chloride-D5 | –CD=CD₂ | Hydrolysis to acrylic acid-D4 | Schlenk line synthesis |
| Desacryloyl Ibrutinib | None (deuteration post-coupling) | Residual moisture | Molecular sieves, anhydrous solvents |
The integrity of deuterium labeling is critical; even minor H/D exchange (e.g., during aqueous workup) reduces isotopic purity, compromising mass spectrometry-based bioanalytical accuracy [1] [9].
Achieving >99% isotopic purity necessitates stringent control over reaction parameters and purification techniques:
Table 2: Optimization Parameters for High-Yield Ibrutinib D5 Synthesis
| Parameter | Suboptimal Condition | Optimized Condition | Impact on Isotopic Purity |
|---|---|---|---|
| Reaction Solvent | Methanol | Anhydrous THF | Prevents H/D exchange (purity >99.5%) |
| Workup pH | Acidic (pH 3) | Neutral (pH 7) | Minimizes vinyl group deuteration loss |
| Purification Material | Polypropylene filters | Glass/Silanized surfaces | Reduces adsorption-induced yield loss |
Carry-over during LC-MS analysis is a critical concern, as non-deuterated Ibrutinib adsorbs more readily to fluidics than Ibrutinib D5, leading to artificial overestimation of deuterated analogs in bioanalytical assays [1] [4].
Ibrutinib D5 synthesis routes vary significantly in cost, scalability, and isotopic fidelity compared to other deuterated Bruton Tyrosine Kinase inhibitors:
Table 3: Synthetic Route Comparison for Deuterated Bruton Tyrosine Kinase Inhibitors
| Parameter | Ibrutinib D5 | Acalabrutinib D4 | Zanubrutinib D7 |
|---|---|---|---|
| Deuteration Sites | Acryloyl moiety (–CD=CD₂) | Pyrazine ring (aromatic-D) | Butamide chain (–CD₂CD₃) |
| Key Step | Acylation with acryloyl-D5 | Catalytic C–H deuteration | Reductive amination-D7 |
| Isotopic Purity | >99.5% | 97–98% | >99% |
| Major Impurity | Ibrutinib D4 (0.3–0.5%) | Non-deuterated analog (1.2%) | Dehydrohalogenation product |
The “differential adsorption” phenomenon uniquely affects Ibrutinib D5: non-deuterated Ibrutinib adheres more aggressively to LC-MS fluidics than its D4, D5, or 13C6 counterparts, necessitating instrument-specific carry-over corrections during quantification [1] [4]. This underscores the non-equivalence of deuterated analogs in bioanalytical contexts despite structural similarity.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6